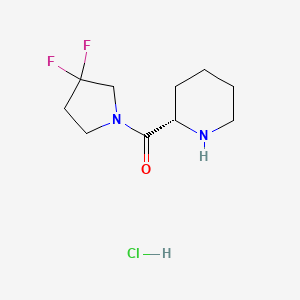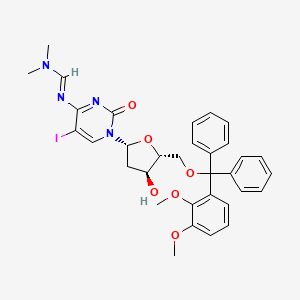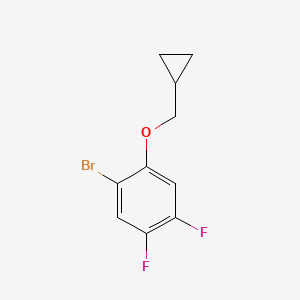
S-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride is a chemical compound known for its potential applications in medicinal chemistry, particularly as an inhibitor of dipeptidyl peptidase IV (DPP-4). This compound has garnered interest due to its potent and selective inhibition properties, making it a candidate for the treatment of type 2 diabetes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride involves multiple steps, starting with the preparation of the pyrrolidine and piperidine intermediates. The reaction typically involves the following steps:
Formation of Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a series of reactions, including fluorination and cyclization.
Formation of Piperidine Intermediate: The piperidine ring is prepared separately, often involving similar steps of cyclization and functional group modifications.
Coupling Reaction: The pyrrolidine and piperidine intermediates are then coupled together using appropriate reagents and conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Arten von Reaktionen
S-(3,3-Difluor-pyrrolidin-1-yl)-piperidin-2-yl-methanon-hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen innerhalb der Verbindung zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Wasserstoffperoxid (H₂O₂).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden verwendet.
Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Amine, Thiole) werden verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen verschiedene substituierte Analoga erzeugen können.
Wissenschaftliche Forschungsanwendungen
S-(3,3-Difluor-pyrrolidin-1-yl)-piperidin-2-yl-methanon-hydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre Wechselwirkungen mit biologischen Zielen, insbesondere Enzymen wie DPP-4, untersucht.
Medizin: Seine Hauptanwendung liegt in der Entwicklung von Behandlungen für Typ-2-Diabetes, wo es als DPP-4-Inhibitor wirkt, um den Blutzuckerspiegel zu regulieren.
Industrie: Die Verbindung wird in der pharmazeutischen Industrie zur Entwicklung neuer Medikamente und Therapeutika verwendet.
Wirkmechanismus
Der Wirkmechanismus von S-(3,3-Difluor-pyrrolidin-1-yl)-piperidin-2-yl-methanon-hydrochlorid beinhaltet die Inhibition der Dipeptidylpeptidase IV (DPP-4). Durch die Inhibition von DPP-4 verhindert die Verbindung den Abbau von Inkretin-Hormonen, die eine entscheidende Rolle bei der Regulierung der Insulinsekretion und des Blutzuckerspiegels spielen. Diese Inhibition führt zu erhöhten Spiegeln aktiver Inkretin-Hormone, wodurch die Insulinsekretion verstärkt und der Blutzuckerspiegel gesenkt wird.
Wirkmechanismus
The mechanism of action of S-(3,3-Difluoro-pyrrolidin-1-yl)-piperidin-2-yl-methanone hydrochloride involves the inhibition of dipeptidyl peptidase IV (DPP-4). By inhibiting DPP-4, the compound prevents the breakdown of incretin hormones, which play a crucial role in regulating insulin secretion and blood glucose levels. This inhibition leads to increased levels of active incretin hormones, thereby enhancing insulin secretion and reducing blood glucose levels.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Sitagliptin: Ein weiterer DPP-4-Inhibitor, der zur Behandlung von Typ-2-Diabetes eingesetzt wird.
Vildagliptin: Eine ähnliche Verbindung mit DPP-4-inhibitorischen Eigenschaften.
Saxagliptin: Ein weiterer DPP-4-Inhibitor mit einer anderen chemischen Struktur, aber ähnlichem Wirkmechanismus.
Einzigartigkeit
S-(3,3-Difluor-pyrrolidin-1-yl)-piperidin-2-yl-methanon-hydrochlorid ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die eine hohe Selektivität und Potenz als DPP-4-Inhibitor bietet. Sein fluorierter Pyrrolidinring trägt zu seiner Stabilität und Bioverfügbarkeit bei, was ihn zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht.
Eigenschaften
Molekularformel |
C10H17ClF2N2O |
|---|---|
Molekulargewicht |
254.70 g/mol |
IUPAC-Name |
(3,3-difluoropyrrolidin-1-yl)-[(2S)-piperidin-2-yl]methanone;hydrochloride |
InChI |
InChI=1S/C10H16F2N2O.ClH/c11-10(12)4-6-14(7-10)9(15)8-3-1-2-5-13-8;/h8,13H,1-7H2;1H/t8-;/m0./s1 |
InChI-Schlüssel |
XLOOPWAQUNIBGH-QRPNPIFTSA-N |
Isomerische SMILES |
C1CCN[C@@H](C1)C(=O)N2CCC(C2)(F)F.Cl |
Kanonische SMILES |
C1CCNC(C1)C(=O)N2CCC(C2)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,2-Dimethylbutanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester](/img/structure/B12074837.png)

![2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine](/img/structure/B12074855.png)


![3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine](/img/structure/B12074871.png)



